molecular formula C8H10ClNO B1374692 (2-Amino-5-chloro-3-methylphenyl)methanol CAS No. 775331-65-2

(2-Amino-5-chloro-3-methylphenyl)methanol

Cat. No. B1374692
M. Wt: 171.62 g/mol
InChI Key: UREQNFKFFMSGSZ-UHFFFAOYSA-N
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Description

“(2-Amino-5-chloro-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H10ClNO . It has generated significant interest in scientific research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “(2-Amino-5-chloro-3-methylphenyl)methanol” can be represented by the SMILES string NC(C(CO)=CC(Cl)=C1)=C1C .


Physical And Chemical Properties Analysis

“(2-Amino-5-chloro-3-methylphenyl)methanol” has a molecular weight of 171.63 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

Gram-Scale Synthesis of Multi-Substituted Arenes

  • Application : (Sun, Sun, & Rao, 2014) discuss a synthesis method for multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method shows advantages in terms of reaction conditions, yields, selectivity, and chemical diversity.

Synthesis of Amino Acid Methyl Esters

  • Application : Li and Sha (2008) have developed a process for preparing a series of amino acid methyl ester hydrochlorides, compatible with both natural and aromatic amino acids. This highlights the compound's versatility in synthesizing different amino acid derivatives (Li & Sha, 2008).

RuCl3-Catalyzed N-Methylation Using Methanol

  • Application : Sarki et al. (2021) present a method for N-methylation of amines using methanol, showcasing its utility in pharmaceutical synthesis. This includes the production of venlafaxine and imipramine (Sarki et al., 2021).

Synthesis of Laquinimod

  • Application : Jansson et al. (2006) describe the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, indicative of the compound's potential in pharmaceutical applications (Jansson et al., 2006).

Synthesis of Antimicrobial Agents

  • Application : Sah et al. (2014) report on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Benzo[b]thiophen Derivatives

  • Application : Chapman, Clarke, & Saraf (1967) synthesized N-(5-substituted 2-benzo[b]thenyl)ethanolamines, indicating potential pharmacological activity (Chapman, Clarke, & Saraf, 1967).

Direct N-Monomethylation with Methanol

  • Application : Li et al. (2012) accomplished the direct N-monomethylation of aromatic primary amines using methanol, underscoring the compound's importance in chemical synthesis (Li, Xie, Shan, Sun, & Chen, 2012).

Novel Synthesis of 2-(Disubstituted Amino)-5(4)Phenylimidazoles

Synthesis and Crystal Structure of Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-Methanol

  • Application : Dong & Huo (2009) synthesized and analyzed the crystal structure of a compound closely related to the topic, showcasing its applicability in structural chemistry (Dong & Huo, 2009).

Safety And Hazards

As with all chemicals, “(2-Amino-5-chloro-3-methylphenyl)methanol” should be handled with care. Specific safety and hazard information may be found in the compound’s Material Safety Data Sheet (MSDS), which should be provided by the manufacturer .

properties

IUPAC Name

(2-amino-5-chloro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQNFKFFMSGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-chloro-3-methylphenyl)methanol

Synthesis routes and methods

Procedure details

The 2-amino-5-chloro-3-methylbenzoic acid (15.6 g, 84.3 mmol) was dissolved in tetrahydrofuran (200 ml) and cooled to 0° C. A solution of borane dimethylsulfide complex (16.8 mL, 16.8 mmol) was dissolved in tetrahydrofuran (40 mL) and added dropwise. The solution was kept at 0° C. for an additional 30 minutes and warmed to room temperature for 2 h and finally refluxed for 16 h. The solution was cooled to room temperature and methanol (10 mL) added slowly to control the gas evolution. The solution was stirred for 30 minutes at room temperature and 1 N hydrochloric acid added. The solution was stirred for 3 h and solvent removed to a volume of about 100 mL. Water (200 mL) was added and the solution extracted with diethylether (200 mL). The aqueous layer was collected, adjusted to pH=12 with 1N sodium hydroxide which formed a solid in the solution. The solid was collected, dissolved in ethyl acetate (100 mL), dried over sodium sulfate and solvent removed at reduced pressure. (2-Amino-5-chloro-3-methylphenyl)methanol (10.8 g, 63.1 mmol) was obtained as a light yellow solid (75% yield). HRMS m/z 172.0544; calcd for M+H 172.0524.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Feng, G Yu, L Xiong, M Wang… - Chinese Journal of …, 2011 - Wiley Online Library
In order to look for novel insecticides containing N‐pyridylpyrazole, ten novel pyrazolecarboxamides containing different ortho‐substituents in the aniline part were synthesized, and …
Number of citations: 12 onlinelibrary.wiley.com

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